1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Synthesis Analysis
A preparation method of a similar compound, hydrochloric acid midodrine intermediate 1-(2,5-dimethoxy phenyl)-2-aminoethanol, has been described. It involves the condensation of 2,5-dimethoxy benzaldehyde with nitromethane under the effect of alkali to obtain 1-(2,5-dimethoxy phenyl)-2-nitroethanol, which is then reduced with a boron reductant .Molecular Structure Analysis
The molecular structure of a similar compound, 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile, has been analyzed. A crystal structure analysis gives an enormous unit cell .Chemical Reactions Analysis
The Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines. The title compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, have been described .Scientific Research Applications
Molecular Mechanism Studies
The compound is used in studies to understand the molecular mechanisms of its bioactivities. Insights gained from these studies could inform the design of more effective drugs with targeted actions.
These applications are derived from the compound’s unique chemical structure and its interactions at the biomolecular level. Ongoing research continues to uncover new potential uses and mechanisms of action for 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione in various fields of scientific inquiry .
Mechanism of Action
and a molecular weight of approximately 180.2 g/mol .
Target of Action:
For instance, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) , which shares structural similarities, acts as a partial agonist at both the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . These receptors are part of the serotonin receptor family and play essential roles in neurotransmission and various physiological processes.
Pharmacokinetics:
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMIANXGGJMNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346904 |
Source
|
Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40783-24-2 |
Source
|
Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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